molecular formula C14H11IN2OS B4932638 2-iodo-N-(phenylcarbamothioyl)benzamide

2-iodo-N-(phenylcarbamothioyl)benzamide

Cat. No.: B4932638
M. Wt: 382.22 g/mol
InChI Key: UHOSQXAERXVKRO-UHFFFAOYSA-N
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Description

2-iodo-N-(phenylcarbamothioyl)benzamide is a chemical compound with the molecular formula C14H12IN3OS It is known for its unique structure, which includes an iodine atom attached to a benzamide core, along with a phenylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-iodo-N-(phenylcarbamothioyl)benzamide can be synthesized from 2-iodobenzoic acid. The synthetic route involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with phenylthiourea to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process would typically involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-iodo-N-(phenylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it has been studied as a potential inhibitor of certain enzymes, which could explain its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-iodobenzamide: Lacks the phenylcarbamothioyl group, making it less complex.

    2-iodo-N-phenylbenzamide: Similar structure but without the thiourea moiety.

Uniqueness

2-iodo-N-(phenylcarbamothioyl)benzamide is unique due to the presence of both the iodine atom and the phenylcarbamothioyl group

Properties

IUPAC Name

2-iodo-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOSQXAERXVKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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